molecular formula C20H17Br2N5O8S2 B12709339 7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid CAS No. 93804-41-2

7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid

Cat. No.: B12709339
CAS No.: 93804-41-2
M. Wt: 679.3 g/mol
InChI Key: GBBWRQRYVUWYQR-UHFFFAOYSA-N
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Description

“7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid” typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative that contains sulfonic acid groups. This step forms the azo linkage (-N=N-).

    Substitution Reactions:

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:

    Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates and the final product.

    pH Adjustment: Adjusting the pH to optimize the yield and purity of the compound.

    Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the azo group or other functional groups are oxidized to form new products.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of aromatic amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Catalysts: Acidic or basic catalysts to facilitate substitution reactions.

Major Products Formed

    Oxidation Products: Quinones, nitroso compounds.

    Reduction Products: Aromatic amines.

    Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.

    Analytical Chemistry: Employed in various analytical techniques to detect and quantify other substances.

Biology

    Biological Staining: Used as a staining agent in microscopy to highlight specific structures in biological tissues.

Medicine

    Drug Development: Investigated for potential use in drug delivery systems due to its ability to bind to specific targets.

Industry

    Textile Industry: Used as a dye for fabrics due to its vibrant color and stability.

    Food Industry: Employed as a food colorant in some applications.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Binding to Targets: The azo group and other functional groups can bind to specific molecular targets, such as proteins or nucleic acids.

    Pathways Involved: The binding can trigger specific biochemical pathways, leading to the desired effects, such as staining or drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar structural features but different functional groups.

    Congo Red: A well-known azo dye used in various applications, including biological staining.

Uniqueness

“7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid” is unique due to the presence of dibromo-oxopropyl and aminocarbonyl groups, which impart specific properties and reactivity to the compound.

Properties

CAS No.

93804-41-2

Molecular Formula

C20H17Br2N5O8S2

Molecular Weight

679.3 g/mol

IUPAC Name

7-[[2-(carbamoylamino)-4-(2,3-dibromopropanoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C20H17Br2N5O8S2/c21-9-15(22)19(28)24-11-3-4-16(17(7-11)25-20(23)29)27-26-12-2-1-10-5-13(36(30,31)32)8-18(14(10)6-12)37(33,34)35/h1-8,15H,9H2,(H,24,28)(H3,23,25,29)(H,30,31,32)(H,33,34,35)

InChI Key

GBBWRQRYVUWYQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=C(C=C(C=C3)NC(=O)C(CBr)Br)NC(=O)N

Origin of Product

United States

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